N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a complex organic compound that features both benzodioxepin and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves multiple steps:
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Formation of the Benzodioxepin Moiety: : The benzodioxepin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde can be prepared from the corresponding phenol and aldehyde derivatives .
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Synthesis of the Indole Moiety: : The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
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Coupling of the Moieties: : The benzodioxepin and indole moieties are then coupled through a series of reactions involving the formation of an amide bond. This typically involves the use of coupling reagents such as carbodiimides or phosphonium salts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxepin and indole moieties may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(acetyl)-1H-indol-1-yl]acetamide
- N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(fluoroacetyl)-1H-indol-1-yl]acetamide
Uniqueness
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the presence of the trifluoroacetyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group may enhance the compound’s stability, bioavailability, or binding affinity to specific targets.
Properties
Molecular Formula |
C23H21F3N2O4 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21F3N2O4/c1-14-9-19-20(32-8-4-7-31-19)10-15(14)11-27-21(29)13-28-12-17(22(30)23(24,25)26)16-5-2-3-6-18(16)28/h2-3,5-6,9-10,12H,4,7-8,11,13H2,1H3,(H,27,29) |
InChI Key |
ZBNGRODHAPCWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F)OCCCO2 |
Origin of Product |
United States |
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